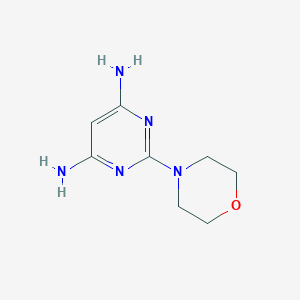

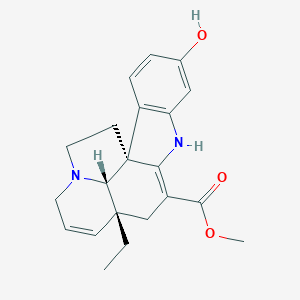

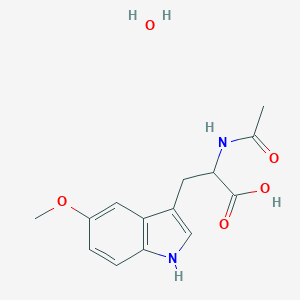

2-(4-Morpholinyl)-4,6-pyrimidinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents, starting from 4,6-dichloro-2-(4-morpholinyl)pyrimidine. This method is efficient and versatile, allowing for the synthesis of a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions (Martínez et al., 2012).

Molecular Structure Analysis

Crystallization of 2-amino-4-chloro-6-morpholinopyrimidine yields two polymorphs, with distinct molecular structures involving hydrogen bonding and crystalline formations, demonstrating the compound's versatile molecular interactions (Bowes et al., 2003).

Chemical Reactions and Properties

Reactions involving 2-(4-Morpholinyl)-4,6-pyrimidinediamine derivatives exhibit significant biological activities. For instance, the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives show significant larvicidal activity against third instar larvae (Gorle et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Selective and Sequential Palladium-Catalyzed Cross-Coupling Reactions : A study by Martínez et al. (2012) developed an efficient and versatile methodology for synthesizing 4,6-disubstituted-2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions. This approach facilitated the synthesis of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions, highlighting the compound's utility in creating bioactive molecules Martínez et al., 2012.

Morpholine Derivatives as Pharmacophores : Research by Thanusu et al. (2010) synthesized an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the biological activity potential of pyrimidine derivatives. The study indicates the structural significance of morpholine in enhancing biological properties Thanusu et al., 2010.

Biological Activities and Applications

PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway. The study underscores the importance of morpholine derivatives in developing potent, selective dual inhibitors for therapeutic purposes Hobbs et al., 2019.

Hydrogen-Bonded Sheet Structures : A study by Orozco et al. (2008) on hydrogen-bonded sheet structures in various 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provided insight into the compound's electronic polarization and its implications for molecular and supramolecular structures Orozco et al., 2008.

Materials Science Applications

- Charge Transfer Materials : Irfan (2014) explored the quantum chemical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to improve charge transfer materials. The study highlights the potential of morpholine and pyrimidine derivatives in developing efficient charge transfer materials for electronic applications Irfan, 2014.

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Morpholinyl)-4,6-pyrimidinediamine are currently under investigation . The compound is part of a class of bioactive compounds known as 4,6-disubstituted-2-(4-morpholinyl)pyrimidines . These compounds are synthesized for their potential bioactivity, suggesting they interact with biological targets to exert their effects .

Mode of Action

It’s known that morpholinyl compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .

Biochemical Pathways

For instance, the compound LY294002, a phosphoinositide-3 kinase (PI3K) inhibitor, has been shown to inhibit cell proliferation and induce apoptosis in vitro and in vivo .

Pharmacokinetics

A related compound showed a wide range of maximum plasma concentrations and elimination half-life values following intravenous administration . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Morpholinyl)-4,6-pyrimidinediamine may vary widely, impacting its bioavailability .

Result of Action

Similar compounds have been shown to have significant effects on cell proliferation and apoptosis .

Action Environment

The action, efficacy, and stability of 2-(4-Morpholinyl)-4,6-pyrimidinediamine can be influenced by various environmental factors. For instance, the pH and calcium concentration of the environment can affect the activity of morpholinyl compounds . Additionally, regulatory factors such as the Toxic Substances Control Act can influence the use and study of such compounds .

Eigenschaften

IUPAC Name |

2-morpholin-4-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNINLGZOWXWNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559087 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinyl)-4,6-pyrimidinediamine | |

CAS RN |

122324-16-7 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)